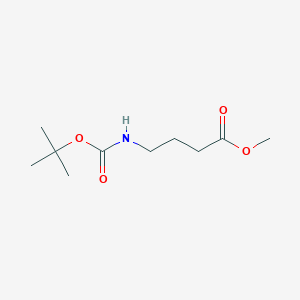

Methyl 4-((tert-butoxycarbonyl)amino)butanoate

Overview

Description

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a chemical compound with the CAS Number: 85909-04-2 . It has a molecular weight of 217.27 . The IUPAC name for this compound is methyl 4-[(tert-butoxycarbonyl)amino]butanoate .

Synthesis Analysis

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)butanoate can be achieved through various methods. One method involves the treatment of 4-aminobutanoic acid with sodium carbonate and Boc2O in THF . Another method involves the reaction with hydrogen chloride in ethyl acetate .Molecular Structure Analysis

The InChI code for Methyl 4-((tert-butoxycarbonyl)amino)butanoate is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a solid or semi-solid or liquid at room temperature . It should be stored in a dry environment at 2-8°C . The compound has a high GI absorption and is BBB permeant . It is also very soluble, with a solubility of 9.52 mg/ml .Scientific Research Applications

Chemical Synthesis

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is often used as a reagent in chemical synthesis . Its structure allows it to participate in a variety of reactions, making it a versatile tool for chemists.

Amino Protection

This compound can be used in the protection of amino groups during chemical reactions . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis.

Pharmaceutical Research

In pharmaceutical research, Methyl 4-((tert-butoxycarbonyl)amino)butanoate could potentially be used as a building block in the synthesis of more complex molecules . For example, it might be used in the development of new drugs or therapies.

Safety And Hazards

properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSTYWSKGONZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((tert-butoxycarbonyl)amino)butanoate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2402497.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2402499.png)

![(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol](/img/structure/B2402500.png)

![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)

![Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B2402509.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2402510.png)

![2-[(Thien-3-ylmethyl)thio]aniline](/img/structure/B2402511.png)

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)